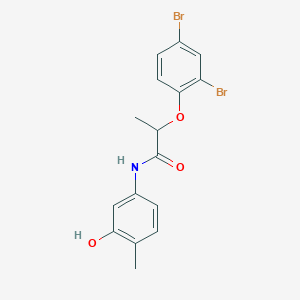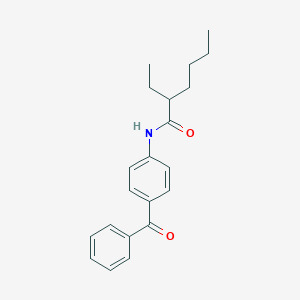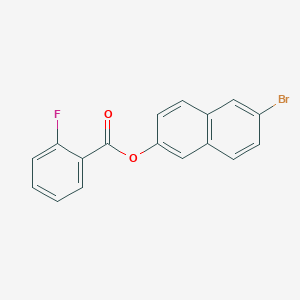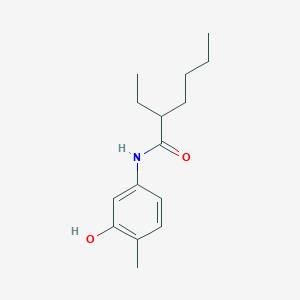
4-methyl-2-oxo-2H-chromen-7-yl4-methoxybenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-2-oxo-2H-chromen-7-yl4-methoxybenzenesulfonate, also known as Coumarin-4-methoxybenzenesulfonate (CMBS), is a chemical compound that has been used in scientific research for various purposes. This compound is a derivative of coumarin, a natural substance found in many plants, and has been synthesized for its potential use in the development of new drugs and treatments.
作用機序
The mechanism of action of CMBS involves the covalent modification of sulfhydryl groups in proteins, which can affect their function and activity. This compound reacts with sulfhydryl groups in a variety of proteins, including enzymes, ion channels, and transporters, leading to changes in their activity and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CMBS depend on the specific proteins that are modified by this compound. For example, CMBS has been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, which is involved in the regulation of salt and water transport in the lungs and other organs. This inhibition may have potential therapeutic applications for the treatment of cystic fibrosis and other diseases.
実験室実験の利点と制限
One advantage of using CMBS in lab experiments is its high specificity for sulfhydryl groups, which allows for the selective modification of specific proteins. However, one limitation of this compound is its potential toxicity and non-specific effects, which can affect the interpretation of experimental results.
将来の方向性
There are many potential future directions for the use of CMBS in scientific research. For example, this compound could be used in the development of new drugs and treatments for diseases such as cystic fibrosis and cancer. It could also be used in the study of protein structure and function, as well as the measurement of protein-ligand interactions. Further research is needed to fully understand the potential applications of CMBS in these areas.
合成法
The synthesis of CMBS involves the reaction of coumarin-7-carboxylic acid with methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.
科学的研究の応用
CMBS has been used in scientific research for a variety of purposes, including the study of enzyme kinetics, protein structure, and membrane transport. It has also been used as a fluorescent probe for the detection of sulfhydryl groups in proteins and the measurement of protein-ligand interactions.
特性
製品名 |
4-methyl-2-oxo-2H-chromen-7-yl4-methoxybenzenesulfonate |
|---|---|
分子式 |
C17H14O6S |
分子量 |
346.4 g/mol |
IUPAC名 |
(4-methyl-2-oxochromen-7-yl) 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C17H14O6S/c1-11-9-17(18)22-16-10-13(5-8-15(11)16)23-24(19,20)14-6-3-12(21-2)4-7-14/h3-10H,1-2H3 |
InChIキー |
UTMOHZXHYYTSKH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)C3=CC=C(C=C3)OC |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




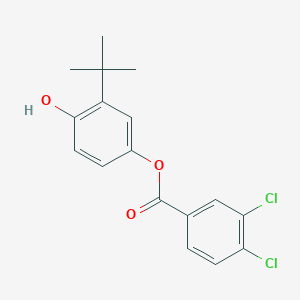
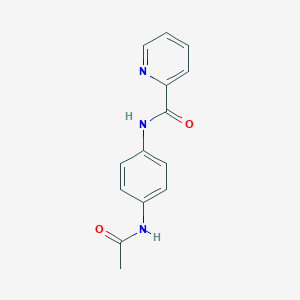
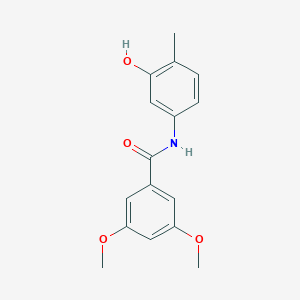
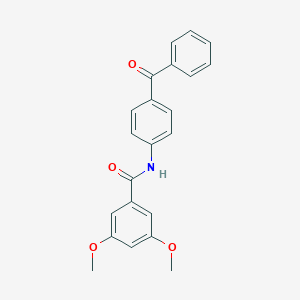
![Methyl 4-chloro-3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B310148.png)
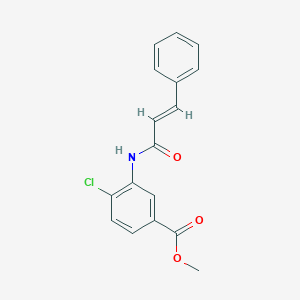
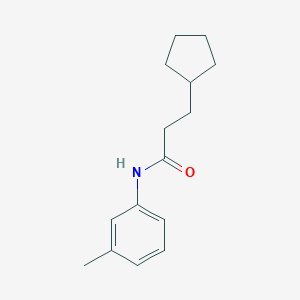
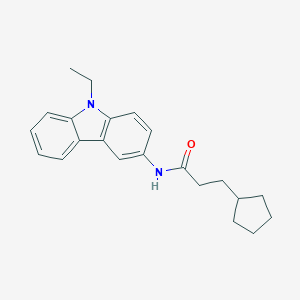
![Methyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B310155.png)
